molecular formula C12H16N2O2 B1428156 4-(1,4-Oxazepane-4-carbonyl)aniline CAS No. 1343663-08-0

4-(1,4-Oxazepane-4-carbonyl)aniline

Cat. No.: B1428156
CAS No.: 1343663-08-0
M. Wt: 220.27 g/mol
InChI Key: HYEMDDSEBRMFEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,4-Oxazepane-4-carbonyl)aniline is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . It is known for its potential applications in various fields, including medicinal chemistry and industrial processes. The compound features an oxazepane ring, which is a seven-membered heterocyclic ring containing both nitrogen and oxygen atoms, attached to a phenyl ring via a carbonyl group.

Preparation Methods

The synthesis of 4-(1,4-Oxazepane-4-carbonyl)aniline typically involves the reaction of 4-aminobenzoyl chloride with 1,4-oxazepane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(1,4-Oxazepane-4-carbonyl)aniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates and selectivity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(1,4-Oxazepane-4-carbonyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, its anti-inflammatory properties are attributed to its ability to inhibit the activity of certain enzymes involved in the inflammatory response.

Comparison with Similar Compounds

4-(1,4-Oxazepane-4-carbonyl)aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-aminophenyl)-(1,4-oxazepan-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-11-4-2-10(3-5-11)12(15)14-6-1-8-16-9-7-14/h2-5H,1,6-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYEMDDSEBRMFEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,4-Oxazepane-4-carbonyl)aniline
Reactant of Route 2
Reactant of Route 2
4-(1,4-Oxazepane-4-carbonyl)aniline
Reactant of Route 3
Reactant of Route 3
4-(1,4-Oxazepane-4-carbonyl)aniline
Reactant of Route 4
Reactant of Route 4
4-(1,4-Oxazepane-4-carbonyl)aniline
Reactant of Route 5
Reactant of Route 5
4-(1,4-Oxazepane-4-carbonyl)aniline
Reactant of Route 6
Reactant of Route 6
4-(1,4-Oxazepane-4-carbonyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.